molecular formula C15H19N5O5 B4072238 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B4072238
M. Wt: 349.34 g/mol
InChI Key: BGXBEMJCUUJCAD-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with morpholine and 2-nitroaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and nitroaniline moiety distinguishes it from other oxadiazole derivatives, potentially leading to different reactivity and applications.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-11-15(18-25-17-11)24-7-4-16-13-10-12(2-3-14(13)20(21)22)19-5-8-23-9-6-19/h2-3,10,16H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBEMJCUUJCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Reactant of Route 5
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Reactant of Route 6
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline

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